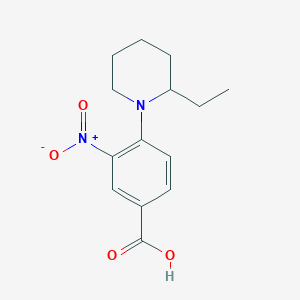

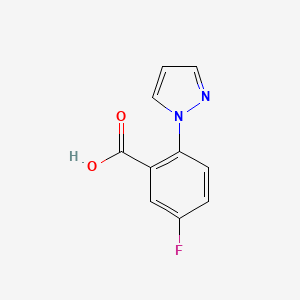

![molecular formula C16H18N2 B1386244 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-methylaniline CAS No. 1097786-11-2](/img/structure/B1386244.png)

2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-methylaniline

Overview

Description

3,4-Dihydro-2(1H)-quinolinone is a member of quinolines . It’s a heterocyclic compound that has been synthesized and studied for its potential biological activity .

Synthesis Analysis

3,4-Dihydro-2(1H)-quinolinones have been synthesized using various methods. For instance, one approach involves cyclization reactions of 2-aminobenzylamines with α-oxoketene dithioacetals .Chemical Reactions Analysis

While specific reactions involving “2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-methylaniline” are not available, related compounds like 3,4-dihydro-2(1H)-quinolinones have been used in various chemical reactions .Scientific Research Applications

Synthetic Precursor for Bioactive Molecules

3,4-DHPo derivatives are extensively used as precursors in the synthesis of bioactive molecules. They serve as key intermediates for the construction of complex structures found in natural products and pharmaceuticals .

Vasorelaxant Agents

Compounds derived from 3,4-DHPo have shown potential as vasorelaxants. These agents can help in the treatment of hypertension and other cardiovascular diseases by relaxing the vascular smooth muscles .

Anti-HIV Activity

Some derivatives of 3,4-DHPo exhibit anti-HIV activity. They can bind to and inhibit enzymes or proteins essential for the replication of the HIV virus, offering a pathway for therapeutic intervention .

Antitumor Properties

The antitumor activity of 3,4-DHPo derivatives is of significant interest in medicinal chemistry. These compounds can act on various pathways to inhibit the growth and proliferation of cancer cells .

Antibacterial and Antifungal Applications

Due to their structural versatility, 3,4-DHPo derivatives can be designed to target bacterial and fungal infections, providing a scaffold for developing new antibiotics .

Building Blocks for Peptide Deformylase Inhibitors

3,4-DHPo derivatives are used to prepare potent peptide deformylase inhibitors with antibacterial effects. These inhibitors are crucial in the development of new antibacterial drugs .

Mechanism of Action

Target of Action

Compounds containing similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

For instance, a compound with a similar structure was found to occupy the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

Compounds with similar structures have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Pharmacokinetics

Similar compounds have shown good cellular potency, as measured by inhibition of metabolism of a known substrate .

Result of Action

Similar compounds have shown a broad rank order between enzymic and cellular activity .

Action Environment

It’s known that environmental factors can significantly impact the effectiveness of similar compounds .

properties

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-12-6-7-16(15(17)10-12)18-9-8-13-4-2-3-5-14(13)11-18/h2-7,10H,8-9,11,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBICXUATTOMEII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCC3=CC=CC=C3C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-methylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1386168.png)

![3-[(Tert-butylsulfamoyl)methyl]benzoic acid](/img/structure/B1386170.png)

![6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid](/img/structure/B1386174.png)

![4-[Bis(2-methylpropyl)amino]-4-oxobutanoic acid](/img/structure/B1386180.png)

![2-Fluoro-6-[(3-fluorobenzyl)amino]benzenecarbonitrile](/img/structure/B1386182.png)